N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide
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Overview
Description
N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H24FN5O3 and its molecular weight is 461.497. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Agents
A study by Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, related structurally to the chemical compound , evaluating their antihypertensive activity. Certain compounds demonstrated promising activity, highlighting the potential of related structures in antihypertensive drug development (Bayomi et al., 1999).
PET Imaging Agent for IRAK4 in Neuroinflammation
Wang et al. (2018) developed a new potential PET agent, closely related structurally to the compound of interest, for imaging the IRAK4 enzyme in neuroinflammation scenarios. This compound showed potential for noninvasive imaging of neuroinflammation, aiding in the diagnosis and treatment monitoring of neuroinflammatory diseases (Wang et al., 2018).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, structurally analogous to the compound of interest, and evaluated them as anticancer and anti-5-lipoxygenase agents. This study provided insights into the therapeutic potential of such compounds in cancer and inflammatory disease treatment (Rahmouni et al., 2016).
Drug-likeness for Histamine H3 Receptor Ligands
Research by Sadek et al. (2014) into 2-aminopyrimidines, similar in structure to the compound , explored their drug-likeness for potential as histamine H3 receptor ligands. The study aimed to identify compounds with high affinity and selectivity, contributing to the development of treatments for disorders related to the histamine H3 receptor (Sadek et al., 2014).
Analgesic and Antiparkinsonian Activities
Amr et al. (2008) synthesized derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, related structurally to the compound of interest, and evaluated their analgesic and antiparkinsonian activities. This study highlighted the potential use of these compounds in managing pain and Parkinson's disease, showing significant activities comparable to established drugs (Amr et al., 2008).
Mechanism of Action
Indole Derivatives
The first compound has a structure that suggests it might be an indole derivative. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Imidazole Derivatives
The second compound is an imidazole derivative. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . They have become an important synthon in the development of new drugs .
Properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O3/c1-3-33-21-10-5-17(15-22(21)34-4-2)16-28-25(32)23-24(18-11-13-27-14-12-18)31(30-29-23)20-8-6-19(26)7-9-20/h5-15H,3-4,16H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDRUBCCCPMWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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